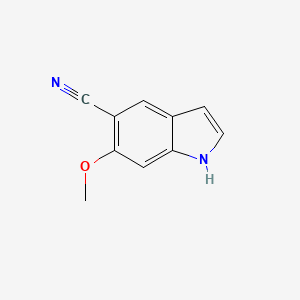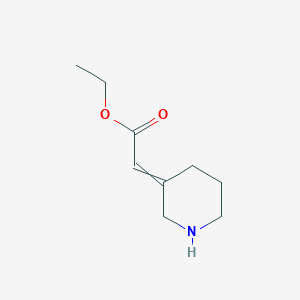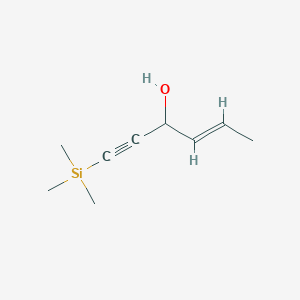
6-Methoxy-1H-indole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The structure of this compound includes a methoxy group at the 6th position and a carbonitrile group at the 5th position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The methoxy and carbonitrile groups can be introduced through subsequent functionalization reactions.
For example, starting with 6-methoxyindole, the nitrile group can be introduced via a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide. This reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: 6-Methoxy-1H-indole-5-amine.
Substitution: 3-substituted indole derivatives.
Scientific Research Applications
6-Methoxy-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-indole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxy and nitrile groups can influence the compound’s binding affinity and selectivity towards these targets. For example, the nitrile group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the methoxy group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyindole: Lacks the nitrile group, making it less reactive in certain chemical transformations.
5-Cyanoindole: Lacks the methoxy group, which may affect its biological activity and solubility.
6-Methoxy-1H-indole-3-carbonitrile:
Uniqueness
6-Methoxy-1H-indole-5-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methoxy-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-5-9-7(2-3-12-9)4-8(10)6-11/h2-5,12H,1H3 |
InChI Key |
GCUJAUAHRFFUQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)



![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)

![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)




![7-Chloro-3-methylene-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B11913411.png)

